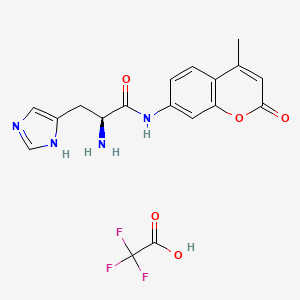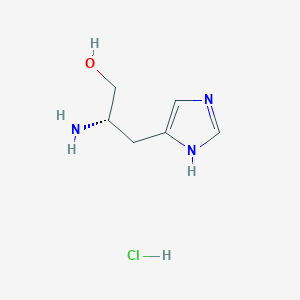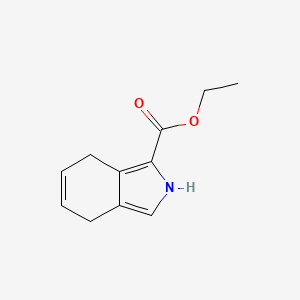![molecular formula C14H19BN2O2 B8025539 3-甲基-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷-2-基)-1H-吡咯并[2,3-b]吡啶 CAS No. 2304634-64-6](/img/structure/B8025539.png)
3-甲基-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷-2-基)-1H-吡咯并[2,3-b]吡啶
描述
The compound “3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic molecule that contains a pyrrolopyridine core with a methyl group at the 3-position and a tetramethyl-1,3,2-dioxaborolane group at the 4-position .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a 3-methyl-1H-pyrrolo[2,3-b]pyridine with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivative. The exact synthetic route would depend on the available starting materials and the desired reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolopyridine ring system, which is a fused five- and six-membered ring containing two nitrogen atoms. The 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group is a boron-containing group that is often used in organic synthesis due to its ability to undergo various types of reactions .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the pyrrolopyridine and dioxaborolane groups. The pyrrolopyridine group could potentially undergo electrophilic substitution reactions at the carbon atoms adjacent to the nitrogen atoms. The dioxaborolane group could potentially participate in reactions involving the boron atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolopyridine and dioxaborolane groups could potentially influence its solubility, melting point, boiling point, and other physical properties. Its chemical properties, such as its reactivity and stability, would also be influenced by these groups .科学研究应用
合成和晶体结构分析:Huang 等人(2021 年)研究了类似硼酸酯中间体的合成和晶体结构,重点关注其构象和晶体学性质,使用密度泛函理论 (DFT) 和 X 射线衍射。本研究提供了与“3-甲基-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷-2-基)-1H-吡咯并[2,3-b]吡啶”密切相关的化合物的结构特征的见解(Huang 等人,2021 年).
共轭聚合物合成:Welterlich、Charov 和 Tieke(2012 年)描述了含有与本化合物在结构上相似的吡咯并[3,2-b]吡咯单元的聚合物的合成。这些聚合物表现出有趣的溶解性和颜色特性,表明在材料科学和聚合物化学中具有潜在应用(Welterlich、Charov 和 Tieke,2012 年).
振动特性研究:Wu 等人(2021 年)对与“3-甲基-4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环丁烷-2-基)-1H-吡咯并[2,3-b]吡啶”类似的化合物的振动特性进行了全面研究。他们的工作涉及合成化合物并表征其结构,然后对其进行 DFT 计算以分析分子结构和振动特性(Wu 等人,2021 年).
实验模型中的抗肿瘤活性:Carbone 等人(2013 年)探索了新的诺托品森类似物的合成,包括吡咯并[2,3-b]吡啶衍生物。他们在弥漫性恶性腹膜间皮瘤 (DMPM) 模型中评估了它们的生物学效应,发现一些化合物充当细胞周期蛋白依赖性激酶 1 抑制剂,并显示出作为抗肿瘤剂的潜力(Carbone 等人,2013 年).
共轭聚合物的发光特性:Zhu 等人(2007 年)报道了含有吡咯并[3,4-c]吡咯单元的可溶共轭聚合物的合成,突出了它们的发光特性。这表明在光电器件和材料科学中具有潜在应用(Zhu 等人,2007 年).
作用机制
The mechanism of action of this compound would depend on its intended use. If it is intended to be used as a pharmaceutical, for example, its mechanism of action would depend on the biological target it interacts with. If it is intended to be used as a reagent in a chemical reaction, its mechanism of action would depend on the specific reaction conditions and the other reactants present .
安全和危害
未来方向
The future directions for research on this compound would depend on its intended use. If it is intended to be used as a pharmaceutical, future research could focus on studying its pharmacological effects and optimizing its properties for therapeutic use. If it is intended to be used as a reagent in a chemical reaction, future research could focus on exploring new reactions that it can participate in .
属性
IUPAC Name |
3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-9-8-17-12-11(9)10(6-7-16-12)15-18-13(2,3)14(4,5)19-15/h6-8H,1-5H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIOLZPCDUGCKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C(=CNC3=NC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2304634-64-6 | |
| Record name | 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![(S)-5-[(Biphenyl-4-yl)methyl]pyrrolidin-2-one](/img/structure/B8025517.png)
![9-Boc-5-oxa-2,9-diazaspiro[3.6]decane](/img/structure/B8025522.png)
![5-Chloro-7-methyl-3H-imidazo[4,5-B]pyridine](/img/structure/B8025526.png)
![(1r,4s,6s)-Rel-tert-butyl 6-hydroxy-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B8025532.png)

![Methyl 5-bromopyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B8025541.png)